4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol
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Description
4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol (4-ADT) is a sulfur-containing heterocycle that is widely used in the fields of medicinal chemistry, organic synthesis, and chemical biology. 4-ADT is a versatile building block for the synthesis of various compounds, and its unique reactivity makes it a useful tool in the development of new drugs and therapeutic agents. 4-ADT is also known as 4-aminodiphenylmethyl-1,2,4-triazole-3-thiol, and it is the thiol derivative of 4-amino-5-(diphenylmethyl)-1,2,4-triazole (4-ADM).
Scientific Research Applications
Nitric Oxide (NO) Detection
4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol: serves as a valuable reagent for quantifying low concentrations of nitric oxide (NO) within cells. Here’s how it works:
- The resulting product, DAF-FM (4-amino-5-methylamino-2’,7’-difluorofluorescein), is virtually nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .
- Researchers use DAF-FM to assess NO production in various contexts, such as transaldolase-deficient lymphoblasts, embryonic cortical neurons, and zebrafish .
Angiogenesis Studies
Intravital microscopic detection of NO generation associated with angiogenesis in mice is another application. Researchers use DAF-FM to visualize NO levels during blood vessel formation and remodeling .
ATP-Induced NO Release
Quantitating ATP-induced NO release in rabbit platelets is possible using DAF-FM. This application helps study platelet function and NO signaling pathways .
Neurotrophin-Stimulated NO Accumulation
Researchers have employed DAF-FM to detect NO accumulation in embryonic cortical neurons following neurotrophin stimulation. This sheds light on neuronal signaling and neuroprotection .
pH-Independent Spectra
Unlike some other NO-sensitive dyes, the spectra of the NO adduct of DAF-FM remain independent of pH above pH 5.5. This feature enhances its utility in various experimental conditions .
Photostability and Sensitivity
DAF-FM outperforms DAF-2 in terms of photostability and sensitivity. Its NO detection limit is approximately 3 nM, making it a sensitive tool for NO research .
properties
IUPAC Name |
4-amino-3-benzhydryl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-19-14(17-18-15(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,16H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBIRDXTRRHJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)N3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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